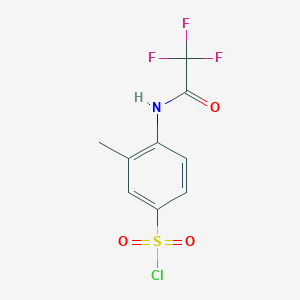
3-Methyl-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride
Cat. No. B8325322
M. Wt: 301.67 g/mol
InChI Key: WJDSLFCXCFXWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08563723B2
Procedure details


16.43 mL (5.00 equiv.) Chlorosulfonic acid was cooled in an aceton/ice-bath and 10.00 g 2,2,2-trifluoro-N-o-tolyl-acetamide was added in three portions, keeping the reaction mixture temperature below 5° C. The ice-bath was removed, the pale yellow mixture was allowed to warm to room temperature and then heated on an oil bath of 70° C. for 5.5 hours. The oil bath was removed and at about 30-35° C. the brown mixture was poured very carefully into a beaker with ice (exotermic, copious amounts of HCl evolve), giving a thick, gummy and very sticky precipitate. The mixture was extracted three times with DCM and the combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated onto silica. Purification with flash chromatography (EtOAc/PA 1:9→1:4) yielded 10.3 g (69%) of a white solid. 1H NMR (400 MHz, CDCl3) δ 2.46 (s, 3H), 7.90 (br.s., 1H), 7.94 (s, 1H), 7.98 (dd, J=8.6, 2.15 Hz, 1H), 8.35 (d, J=8.6 Hz, 1H).


Name
Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]([F:19])([F:18])[C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17])=[O:9]>>[CH3:17][C:12]1[CH:13]=[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:15]=[CH:16][C:11]=1[NH:10][C:8](=[O:9])[C:7]([F:6])([F:18])[F:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.43 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)NC1=C(C=CC=C1)C)(F)F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture temperature below 5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice-bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated on an oil bath of 70° C. for 5.5 hours
|
|
Duration
|
5.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil bath was removed and at about 30-35° C. the brown mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was poured very carefully into a beaker with ice (exotermic, copious amounts of HCl evolve)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a thick, gummy and very sticky precipitate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted three times with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated onto silica
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification with flash chromatography (EtOAc/PA 1:9→1:4)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=CC1NC(C(F)(F)F)=O)S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.3 g | |
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
